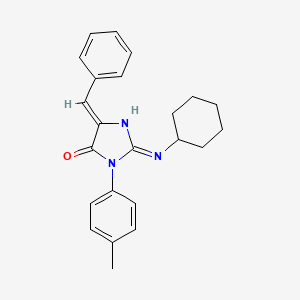![molecular formula C20H18N2O B15284358 (6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one](/img/structure/B15284358.png)
(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C20H18N2O. It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 3,4-dimethylaniline to form the corresponding nitro compound. This is then reduced to the amine, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybiphenyl under alkaline conditions to yield the target compound .
Industrial Production Methods
In industrial settings, the production of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible redox reactions, making it useful in various applications. The compound can also form stable complexes with metal ions, which is beneficial in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-nitrophenyl)diazenyl]phenol
- 4-[(4-methylphenyl)diazenyl]phenol
- 4-[(4-chlorophenyl)diazenyl]phenol
Uniqueness
3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific electronic and steric properties. This makes it more stable and versatile in various chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C20H18N2O |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-[(3,4-dimethylphenyl)diazenyl]-4-phenylphenol |
InChI |
InChI=1S/C20H18N2O/c1-14-8-10-18(12-15(14)2)21-22-19-13-17(9-11-20(19)23)16-6-4-3-5-7-16/h3-13,23H,1-2H3 |
Clave InChI |
GYJYGBAGTYUELC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284285.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284294.png)

![3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B15284302.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284320.png)
![ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B15284326.png)

![1-(1-adamantyl)-3-[(Z)-(1-benzyl-5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]urea](/img/structure/B15284331.png)
![4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15284335.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284342.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284350.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284365.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284369.png)
